N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide
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Overview
Description
N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a unique structure that includes a benzenesulfonyl group, an oxazinan ring, and an oxamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide typically involves multiple steps, starting with the formation of the oxazinan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using reagents such as benzenesulfonyl chloride in the presence of a base like triethylamine. The final step involves the coupling of the oxazinan derivative with an oxamide precursor, which can be facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the oxazinan ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzymatic activity or the modulation of signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide
- N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Uniqueness
Compared to similar compounds, N’-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group, in particular, enhances its solubility and potential for hydrogen bonding, making it a versatile compound for various applications.
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S/c19-9-7-16-14(20)15(21)17-11-13-18(8-4-10-24-13)25(22,23)12-5-2-1-3-6-12/h1-3,5-6,13,19H,4,7-11H2,(H,16,20)(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJHZXKEQVIRNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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